molecular formula C5H7N3O2 B6284384 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid CAS No. 1512226-21-9

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No. B6284384
CAS RN: 1512226-21-9
M. Wt: 141.1
InChI Key:
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Description

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid (MTA) is a synthetic compound with a wide range of applications in scientific research. MTA has been studied for its ability to act as an inhibitor of various enzymes, for its potential as a therapeutic agent, and for its potential as a tool to study the structure and function of proteins. MTA has also been used in laboratory experiments to study the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has been studied for its ability to act as an inhibitor of various enzymes. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on biochemical and physiological processes. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has also been used to study the effects of drug metabolism on drug pharmacokinetics. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has also been studied for its potential as a therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid acts as an inhibitor of various enzymes by binding to their active sites. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has been shown to bind to the active sites of enzymes such as cytochrome P450, proteases, and kinases. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has also been shown to bind to the active sites of other proteins, such as receptors and transporters.
Biochemical and Physiological Effects
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has been shown to inhibit the growth of cancer cells in vitro. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has also been shown to inhibit the activity of various enzymes, including cytochrome P450, proteases, and kinases. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has also been shown to inhibit the activity of other proteins, such as receptors and transporters. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has also been shown to affect the pharmacokinetics of drugs, as it has been shown to inhibit the metabolism of drugs in vitro.

Advantages and Limitations for Lab Experiments

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has several advantages for use in laboratory experiments. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is relatively easy to synthesize, and it is relatively stable in solution. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is also relatively non-toxic and has a low cost. However, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid also has some limitations for use in laboratory experiments. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is not very soluble in water, and it can be difficult to obtain in large quantities. Additionally, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid can be difficult to purify and can be difficult to store for long periods of time.

Future Directions

There are several potential future directions for the use of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid in scientific research. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid could potentially be used as an inhibitor of drug metabolism, as it has been shown to inhibit the activity of cytochrome P450 in vitro. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid could also be used to study the effects of drugs on biochemical and physiological processes, such as the effects of drugs on cell proliferation and apoptosis. 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid could also be used to study the structure and function of proteins, as well as to study the effects of drugs on receptor and transporter activity. Additionally, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid could be used to study the effects of drugs on the pharmacokinetics of drugs, as it has been shown to affect the metabolism of drugs in vitro. Finally, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid could be used as a therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Synthesis Methods

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is synthesized using a method known as the ‘azide-alkyne cycloaddition’ reaction. This reaction involves the addition of an azide group to an alkyne group, resulting in the formation of a 1,2,3-triazole ring. The reaction is catalyzed by a copper-containing catalyst, which is typically Cu(I) or Cu(II). The reaction can be carried out in a variety of solvents, including water, methanol, and dimethylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid involves the reaction of 1-methyl-1H-1,2,3-triazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1-methyl-1H-1,2,3-triazole in a suitable solvent (e.g. ethanol).", "2. Add chloroacetic acid to the solution and stir at room temperature for several hours.", "3. Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HCl formed during the reaction.", "4. Extract the product with a suitable solvent (e.g. ethyl acetate).", "5. Purify the product by recrystallization or column chromatography." ] }

CAS RN

1512226-21-9

Product Name

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

Molecular Formula

C5H7N3O2

Molecular Weight

141.1

Purity

0

Origin of Product

United States

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